N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C15H12FN3O6 It is characterized by the presence of a fluorophenoxy group and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base to form the intermediate 2-(4-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of the fluorophenoxy and dinitrobenzamide groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a dinitrobenzamide group.
2-(4-fluorophenoxy)acetic acid: Contains a phenoxy group similar to N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide.
Uniqueness
This compound is unique due to the presence of both fluorophenoxy and dinitrobenzamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O6/c16-11-1-3-14(4-2-11)25-6-5-17-15(20)10-7-12(18(21)22)9-13(8-10)19(23)24/h1-4,7-9H,5-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFGMHTVNYQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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